N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O5S/c1-20-8-4-6(16(18)19)5-9-10(8)14-12(22-9)15-11(17)7-2-3-13-21-7/h2-5H,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMQGWPCVVSGLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, anticancer, and antiviral activities, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzothiazole moiety and an oxazole ring. Its molecular formula is with a molecular weight of 336.34 g/mol. The presence of functional groups such as methoxy and nitro enhances its biological activity.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance:
- In vitro studies show that derivatives of benzothiazole can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.
- A study reported that the compound exhibited an inhibition rate of 52.4% against Xanthomonas oryzae, indicating strong antibacterial potential .
| Compound | Target Organism | Inhibition Concentration (mg/L) |
|---|---|---|
| This compound | Xanthomonas oryzae | 47.6 |
| Similar Derivative | Staphylococcus aureus | 36.8 |
Antifungal Activity
The compound's antifungal activity has also been documented:
- Studies suggest that it can inhibit the growth of fungi such as Candida albicans.
- The mechanism involves disrupting fungal cell wall synthesis and function .
Anticancer Activity
This compound has demonstrated promising anticancer effects:
- Cytotoxicity Assays : The compound showed moderate cytotoxic activity against a panel of cancer cell lines with IC50 values ranging from 10 to 50 µM.
- It was particularly effective against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cells .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 20 |
| Caco-2 | 30 |
Antiviral Activity
The antiviral properties of this compound have been explored as well:
- It has shown efficacy against viruses such as the tobacco mosaic virus (TMV), with protective activity rates reaching up to 54.41% .
The biological activity of this compound is attributed to its ability to interact with various biomolecular targets:
- Enzyme Inhibition : It exhibits inhibitory effects on key enzymes such as carbonic anhydrase and histone deacetylases.
- Cell Cycle Disruption : The compound induces apoptosis in cancer cells by modulating pathways involved in cell proliferation and survival .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Antibacterial Efficacy : A recent study demonstrated that modifications in the benzothiazole structure enhanced antibacterial activity against resistant strains of bacteria.
- Anticancer Research : A clinical trial involving derivatives of this compound showed promising results in reducing tumor size in patients with advanced cancer stages.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of benzothiazole compounds exhibit notable antimicrobial properties. N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide has shown effectiveness against a range of bacterial strains. A study highlighted its potential as a lead compound for developing novel antibiotics, particularly against resistant strains of bacteria .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. Its nitro group is believed to play a crucial role in enhancing its cytotoxic effects on tumor cells .
Enzyme Inhibition
Another area of research focuses on the compound's ability to inhibit certain enzymes that are critical in disease pathways. For instance, it has been studied as a potential inhibitor of protein kinases involved in cancer progression, which could lead to the development of targeted therapies .
Agricultural Applications
Pesticide Development
The unique structure of this compound makes it a candidate for developing new pesticides. Its effectiveness against plant pathogens and pests has been documented, suggesting it could be used to create environmentally friendly agricultural solutions that minimize chemical residues .
Herbicide Potential
Research into herbicidal properties has shown promise as well. The compound's ability to inhibit specific plant growth processes can be harnessed to develop selective herbicides that target weeds without harming crops .
Material Science
Polymer Chemistry
In material science, the incorporation of this compound into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. These polymers could find applications in coatings and composites used in various industries .
Nanotechnology
The compound's unique properties have also made it suitable for use in nanotechnology applications. Its ability to form stable complexes with metal ions allows for the development of nanomaterials that can be utilized in sensors and catalysis.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
Key analogs and their properties are summarized below:
†Calculated based on formula C₁₂H₉N₅O₅S. ‡No direct pharmacological data for the target compound were found in the evidence.
Key Observations:
Substituent Effects on Bioactivity: The 6-nitro substitution on benzothiazole (as in the target compound and the triazole derivative from ) is associated with antitubercular activity. For example, Patel et al. (2010) demonstrated that a 6-nitro-substituted benzothiazole-triazole hybrid exhibited pronounced activity against M. tuberculosis .
Metabolic Stability :
- The dihydroisoxazole carboxamide analog () showed instability in plasma and urine, necessitating acidification during bioanalysis . This suggests that the target compound’s oxazole-carboxamide linkage might also require stabilization strategies for pharmacological applications.
Heterocyclic Core Variations :
- Triazole and imidazole-based analogs (e.g., ) demonstrate diverse biological activities, but the oxazole-carboxamide moiety in the target compound may offer distinct electronic or steric interactions in target binding.
Q & A
Q. What synthetic routes are commonly employed for N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide?
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzothiazole and oxazole moieties. Key steps include:
Nitration and Methoxylation : Introducing nitro and methoxy groups to the benzothiazole core under controlled acidic/basic conditions (e.g., using HNO₃/H₂SO₄ for nitration and KOH/CH₃I for methoxylation) .
Oxazole Carboxamide Formation : Coupling the benzothiazole intermediate with 1,2-oxazole-5-carboxylic acid derivatives via amide bond formation. Reagents like EDCI/HOBt or DCC promote coupling, with solvents (DMF, THF) selected based on solubility .
Optimization : Reaction monitoring via TLC/HPLC ensures intermediate purity. Yield improvements focus on temperature control (0–25°C for nitration) and stoichiometric precision .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxy singlet at ~3.8 ppm, nitro group deshielding effects) and carbon backbone .
- IR Spectroscopy : Identifies functional groups (C=O stretch ~1680 cm⁻¹ for carboxamide, NO₂ asymmetric stretch ~1520 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected for C₁₄H₁₁N₄O₅S: 363.05) .
- X-ray Crystallography : Resolves 3D structure using SHELX for refinement and WinGX/ORTEP for visualization .
Advanced Research Questions
Q. How can researchers address low yields in the nitration step during synthesis?
- Methodological Answer : Low yields often stem from competing side reactions (e.g., over-nitration or ring oxidation). Strategies include:
- Temperature Control : Gradual addition of nitrating agents at –5°C to minimize exothermic side reactions .
- Protecting Groups : Temporarily shield reactive sites (e.g., methoxy) before nitration .
- Solvent Optimization : Use polar aprotic solvents (e.g., DCM) to stabilize intermediates .
Example : In analogous benzothiazole derivatives, adjusting HNO₃ concentration from 70% to 90% improved yields by 15% .
Q. What computational strategies predict the binding affinity of this compound to biological targets?
- Methodological Answer :
- Pharmacophore Modeling : Identify critical interaction features (e.g., hydrogen bond acceptors from nitro/oxazole groups) using tools like Schrödinger’s Phase or MOE .
- Molecular Docking : Simulate binding poses with targets (e.g., kinases) using AutoDock Vina or Glide. Validate with MD simulations to assess stability .
- QSAR Studies : Correlate structural features (e.g., nitro group’s electron-withdrawing effect) with activity using descriptors like logP and polar surface area .
Case Study : Aryl sulfonamide analogs achieved <10 nM binding affinity to 5HT7R via optimized pharmacophore alignment .
Q. How to resolve contradictions in NMR data during characterization?
- Methodological Answer : Contradictions (e.g., unexpected splitting or integration) may arise from dynamic processes or impurities. Approaches include:
- Variable Temperature NMR : Identify rotational barriers (e.g., amide bond rotation) by acquiring spectra at 25°C and –40°C .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- Deuterium Exchange : Confirm labile protons (e.g., NH in carboxamide) by D₂O shaking .
Q. How does the nitro group influence reactivity compared to other substituents?
- Methodological Answer : The nitro group (strong electron-withdrawing) impacts:
- Electrophilic Substitution : Deactivates the benzothiazole ring, directing further substitutions to meta/para positions .
- Redox Reactivity : Susceptible to reduction (e.g., catalytic hydrogenation to amine) under H₂/Pd-C, altering biological activity .
Comparison : Methoxy (electron-donating) groups increase ring electron density, favoring electrophilic attacks at ortho/para positions .
Comparative Analysis of Structural Analogs
Note : Structural modifications (e.g., replacing nitro with Cl/F) can tune bioactivity and pharmacokinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
